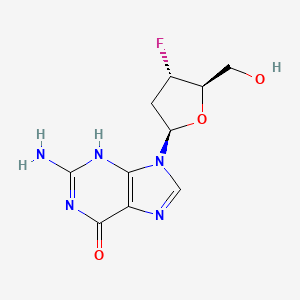

Lagociclovir

Beschreibung

structure given in first source

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJUXLYUUDBAJN-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239044 | |

| Record name | Lagociclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92562-88-4 | |

| Record name | Lagociclovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092562884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lagociclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAGOCICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU109JJU0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ganciclovir's Mechanism of Action Against Cytomegalovirus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antiviral activity of ganciclovir against human cytomegalovirus (CMV). It delves into the intricacies of its activation, its targeted inhibition of viral replication, and the key experimental methodologies used to elucidate these processes.

Core Mechanism: A Prodrug's Targeted Assault

Ganciclovir, a synthetic nucleoside analogue of 2'-deoxyguanosine, is a potent inhibitor of CMV replication. Its efficacy hinges on its selective conversion into an active triphosphate form within CMV-infected cells, a multi-step process that ultimately leads to the disruption of viral DNA synthesis.[1][2]

Cellular Uptake and Initial Phosphorylation: The Decisive First Step

Ganciclovir enters host cells via passive diffusion. The critical first step in its activation is the monophosphorylation of the prodrug. This reaction is inefficiently catalyzed by host cellular kinases but is potently driven by the CMV-encoded protein kinase, UL97.[1] This selective phosphorylation by a viral enzyme is the primary reason for ganciclovir's targeted activity in infected cells, minimizing its impact on uninfected host cells.[1] Resistance to ganciclovir most commonly arises from mutations within the UL97 gene, which impair this initial, rate-limiting phosphorylation step.[3][4][5]

Conversion to the Active Triphosphate Form

Once ganciclovir monophosphate is formed, it is subsequently converted to ganciclovir diphosphate and then to the active ganciclovir triphosphate by host cellular kinases, such as guanylate kinase and phosphoglycerate kinase.[2][6][7]

Inhibition of Viral DNA Polymerase and Chain Termination

Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, encoded by the UL54 gene.[2][8] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA strand.[9] Upon incorporation, the absence of a true 3'-hydroxyl group on the acyclic side chain of ganciclovir leads to the cessation of DNA chain elongation, effectively terminating viral DNA replication.[1] While not an obligate chain terminator, its incorporation significantly hinders the progression of the DNA polymerase.[9]

Quantitative Analysis of Ganciclovir Activity

The antiviral potency of ganciclovir is quantified through various in vitro assays, primarily determining the 50% inhibitory concentration (IC50) and the inhibition constant (Ki) for the viral DNA polymerase.

| Parameter | Virus/Enzyme | Value | Reference |

| IC50 | Wild-Type CMV (various clinical isolates) | 0.2 - 5.3 µM | [10] |

| Ganciclovir-Susceptible CMV (Blood culture isolates) | >6.0 µM indicates potential resistance | [3] | |

| Ganciclovir-Resistant CMV (UL97 mutations) | >6.0 - >30.0 µM | [3][5] | |

| CMV with UL97 M460I/V, H520Q, A594V, L595S, C603W mutations | 5- to 12-fold increase in IC50 | [11] | |

| CMV with UL97 C592G mutation | 3.2-fold increase in IC50 | [11] | |

| Ki (Ganciclovir-TP) | CMV DNA Polymerase (UL54) | Competitive inhibition with respect to dGTP | [9] |

Visualizing the Mechanism and Experimental Workflows

To further elucidate the complex processes involved, the following diagrams illustrate the mechanism of action and key experimental workflows.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral efficacy and the characterization of resistance.

Plaque Reduction Assay (PRA) for Ganciclovir Susceptibility

This assay is the gold standard for determining the phenotypic susceptibility of CMV isolates to antiviral drugs.

Materials:

-

Confluent monolayers of human foreskin fibroblasts (HFFs) or other susceptible cell lines in 24-well plates.

-

CMV clinical or laboratory strain.

-

Minimal Essential Medium (MEM) supplemented with fetal bovine serum (FBS).

-

Ganciclovir stock solution.

-

Agarose or other semi-solid overlay medium.

-

Formalin for fixing.

-

Crystal violet stain.

Procedure:

-

Cell Culture: Seed 24-well plates with HFFs to achieve a confluent monolayer on the day of infection.

-

Virus Inoculation: Aspirate the growth medium from the cell monolayers and inoculate each well with a standardized amount of CMV (typically 50-100 plaque-forming units per well).

-

Adsorption: Incubate the plates for 90 minutes at 37°C in a 5% CO2 incubator to allow for viral adsorption.[12]

-

Drug Application: Prepare serial dilutions of ganciclovir in the semi-solid overlay medium. After the adsorption period, aspirate the viral inoculum and add the ganciclovir-containing overlay to the respective wells. Include a drug-free control.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 to 14 days, or until distinct plaques are visible in the control wells.

-

Fixation and Staining: Aspirate the overlay and fix the cell monolayers with 10% formalin.[12] After fixation, stain the cells with a 0.1% crystal violet solution to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well using a light microscope.

-

IC50 Determination: The IC50 is calculated as the concentration of ganciclovir that reduces the number of plaques by 50% compared to the drug-free control. This is typically determined by plotting the percentage of plaque reduction against the drug concentration and using a regression analysis.[12]

CMV DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of ganciclovir triphosphate on the enzymatic activity of the viral DNA polymerase.

Materials:

-

Purified recombinant CMV DNA polymerase (UL54).

-

A synthetic primer-template DNA substrate.

-

Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dGTP or [α-³²P]dGTP).

-

Ganciclovir triphosphate.

-

Reaction buffer containing MgCl₂, KCl, and a buffering agent (e.g., Tris-HCl).

-

TCA (trichloroacetic acid) for precipitation.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, primer-template DNA, and purified CMV DNA polymerase.

-

Inhibitor and Substrate Addition: Add varying concentrations of ganciclovir triphosphate to the reaction tubes. To determine the mode of inhibition, also vary the concentration of the natural substrate, dGTP. Initiate the reaction by adding the dNTP mix containing the radiolabeled dNTP.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA synthesis.

-

Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized, radiolabeled DNA.

-

Filtration and Washing: Collect the precipitated DNA on glass fiber filters. Wash the filters extensively with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the DNA polymerase activity.

-

Data Analysis: Plot the DNA polymerase activity against the concentration of ganciclovir triphosphate. The Ki value can be determined using Lineweaver-Burk or other kinetic plots to elucidate the mechanism of competitive inhibition.[9]

UL97 Kinase Assay

This assay measures the ability of the CMV UL97 kinase to phosphorylate ganciclovir.

Materials:

-

Source of UL97 kinase (e.g., recombinant protein expressed in bacteria or insect cells, or immunoprecipitated from CMV-infected cell lysates).

-

[³H]Ganciclovir or [γ-³²P]ATP.

-

Ganciclovir (unlabeled).

-

ATP.

-

Kinase reaction buffer.

-

Method to separate phosphorylated ganciclovir from the unphosphorylated form (e.g., thin-layer chromatography (TLC) or ion-exchange chromatography).

-

Phosphorimager or scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the UL97 kinase, kinase reaction buffer, ATP (if using [³H]ganciclovir), and [³H]ganciclovir or [γ-³²P]ATP and unlabeled ganciclovir.

-

Incubation: Incubate the reaction at 37°C for a specified time to allow for the phosphorylation reaction to proceed.

-

Reaction Termination: Stop the reaction, for example, by adding EDTA or by heat inactivation.

-

Separation of Products: Spot the reaction mixture onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate ganciclovir monophosphate from ganciclovir. Alternatively, use ion-exchange chromatography.

-

Quantification: Visualize and quantify the amount of radiolabeled ganciclovir monophosphate using a phosphorimager (for ³²P) or by scraping the corresponding spot from the TLC plate and measuring the radioactivity with a scintillation counter (for ³H).

-

Data Analysis: The kinase activity is determined by the amount of phosphorylated ganciclovir produced over time. Kinetic parameters such as Km and Vmax can be determined by varying the substrate concentrations.

Conclusion

The mechanism of action of ganciclovir against cytomegalovirus is a well-defined, multi-step process that relies on the selective activation of the prodrug by the viral UL97 kinase and the subsequent inhibition of the viral DNA polymerase by the active triphosphate form. The experimental protocols detailed in this guide provide the fundamental tools for researchers to further investigate the nuances of ganciclovir's antiviral activity, explore mechanisms of resistance, and aid in the development of novel anti-CMV therapeutics.

References

- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 2. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Mutations in human cytomegalovirus UL97 gene confer clinical resistance to ganciclovir and can be detected directly in patient plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ganciclovir susceptibilities and analysis of UL97 region in cytomegalovirus (CMV) isolates from bone marrow recipients with CMV disease after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Ganciclovir - Microbiology - Medbullets Step 1 [step1.medbullets.com]

- 9. Mechanism of ganciclovir-induced chain termination revealed by resistant viral polymerase mutants with reduced exonuclease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ganciclovir susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ganciclovir and maribavir cross-resistance revisited: relative drug susceptibilities of canonical cytomegalovirus mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

The Prodrug Advantage: An In-depth Technical Guide to the In Vivo Conversion of Valganciclovir to Ganciclovir

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valganciclovir, the L-valyl ester prodrug of the antiviral agent ganciclovir, represents a significant advancement in the oral treatment and prevention of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. Its development addressed the poor oral bioavailability of ganciclovir, which limited its utility to intravenous administration for induction therapy. This guide provides a comprehensive technical overview of the in vivo conversion of valganciclovir to ganciclovir, detailing the metabolic pathway, pharmacokinetic profiles, and the experimental methodologies used to elucidate this biotransformation. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of the core concepts.

The Metabolic Pathway: From Prodrug to Active Agent

Valganciclovir is designed to enhance the oral absorption of ganciclovir. Following oral administration, it undergoes rapid and extensive hydrolysis to yield ganciclovir and the naturally occurring amino acid, L-valine.[1]

Sites and Enzymes of Conversion

This biotransformation is primarily catalyzed by esterase enzymes present in two key locations:

-

The Intestinal Wall: A significant portion of the conversion occurs as valganciclovir passes through the intestinal mucosa.[2][3]

-

The Liver: After absorption and transport via the portal circulation, any remaining valganciclovir is rapidly hydrolyzed by hepatic esterases.[2][3]

This efficient, presystemic conversion results in high systemic concentrations of ganciclovir, while systemic exposure to the prodrug, valganciclovir, remains low.[4] No other significant metabolites of valganciclovir have been detected.[5][6]

Metabolic conversion of valganciclovir to ganciclovir.

Pharmacokinetic Profile: A Comparative Analysis

The conversion of valganciclovir to ganciclovir results in a significant improvement in the bioavailability of ganciclovir, achieving systemic exposures comparable to intravenous administration.

Bioavailability and Systemic Exposure

Oral administration of valganciclovir results in a ganciclovir bioavailability of approximately 60%.[5][7][8][9] This is a tenfold increase compared to the 6% bioavailability of oral ganciclovir capsules.[5][7] Systemic exposure to valganciclovir itself is minimal, with its Area Under the Curve (AUC) being only 1.3% to 2.5% that of ganciclovir.[4]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for valganciclovir and ganciclovir following oral administration of valganciclovir in various patient populations.

Table 1: Pharmacokinetic Parameters of Ganciclovir after Oral Valganciclovir Administration in Adults

| Parameter | Healthy Subjects & HIV/CMV-Positive Patients | Renal Impairment (Severe) | Liver Transplant Recipients |

| Dose | 900 mg | 900 mg | 900 mg |

| Cmax (µg/mL) | ~5.8 | ~8.5 | Not specified |

| Tmax (hours) | 1.0 - 2.0 | ~4.3 | Not specified |

| AUC₀₋₂₄ (µg·h/mL) | Dose-proportional increase with food | Not specified | ~42.69 (nonsuperior to IV ganciclovir)[7] |

| t½ (hours) | ~4.18 | Up to 68.1 in end-stage renal disease | Not specified |

| Bioavailability (%) | ~60 | ~60 | ~60[10] |

| Reference(s) | [4][10][11] | [11] | [7][10] |

Table 2: Pharmacokinetic Parameters of Valganciclovir after Oral Administration in HIV- and CMV-Seropositive Volunteers

| Parameter | Fasted | Fed |

| Dose | 450 - 2625 mg | 450 - 2625 mg |

| Tmax (hours) | 1.0 - 1.75 | 1.5 - 2.0 |

| AUC₀₋₂₄ | 1.3 to 2.5% that of ganciclovir | 1.3 to 2.5% that of ganciclovir |

| Reference(s) | [4] | [4] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the plasma concentration-time curve over 24 hours; t½: Elimination half-life.

Factors Influencing Pharmacokinetics

-

Food: Administration of valganciclovir with food increases the AUC of ganciclovir by approximately 30% and the Cmax by about 14%.[10] Therefore, it is recommended to be taken with food.

-

Renal Function: Ganciclovir is primarily eliminated unchanged through the kidneys.[3][12] Consequently, its clearance is directly correlated with creatinine clearance.[11] In patients with renal impairment, the half-life of ganciclovir is significantly prolonged, necessitating dose adjustments.[11]

Experimental Protocols and Methodologies

The understanding of valganciclovir's in vivo conversion is built upon rigorous clinical pharmacokinetic studies.

Study Design and Patient Populations

A common experimental design to evaluate the pharmacokinetics of valganciclovir and ganciclovir is an open-label, randomized, crossover study.[4] These studies have been conducted in various populations, including:

-

Healthy volunteers

-

HIV- and CMV-seropositive patients[4]

-

Solid organ transplant recipients (kidney, liver, heart)[3][7][13]

-

Patients with varying degrees of renal impairment[11]

Sample Collection and Analysis

To determine the plasma concentrations of valganciclovir and ganciclovir, serial blood samples are collected at predefined time points following drug administration. A typical workflow for sample analysis is as follows:

Experimental workflow for pharmacokinetic analysis.

Bioanalytical Techniques

The quantification of valganciclovir and its active metabolite ganciclovir in biological matrices such as plasma is predominantly achieved through:

-

High-Performance Liquid Chromatography (HPLC): Coupled with various detectors.[14]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity, selectivity, and the need for simpler sample pretreatment.[14][15][16]

These methods allow for the accurate and precise determination of drug concentrations over a wide dynamic range, which is crucial for pharmacokinetic modeling.

Conclusion

The in vivo conversion of valganciclovir to ganciclovir is a highly efficient process mediated by intestinal and hepatic esterases. This prodrug strategy successfully overcomes the poor oral bioavailability of ganciclovir, providing systemic drug exposures comparable to intravenous administration. A thorough understanding of its pharmacokinetics, including the influence of food and renal function, is critical for optimizing dosing strategies to ensure efficacy and minimize toxicity in the management of CMV infections. The experimental and analytical methodologies outlined in this guide form the basis for the continued investigation and clinical application of this important antiviral agent.

References

- 1. Valganciclovir | C14H22N6O5 | CID 135413535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Population Pharmacokinetics of Ganciclovir after Valganciclovir Treatment in Children with Renal Transplant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of valganciclovir and ganciclovir following multiple oral dosages of valganciclovir in HIV- and CMV-seropositive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Oral Valganciclovir and Intravenous Ganciclovir Administered to Prevent Cytomegalovirus Disease in an Adult Patient Receiving Small-Intestine Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Valganciclovir - Wikipedia [en.wikipedia.org]

- 9. fda.gov [fda.gov]

- 10. tga.gov.au [tga.gov.au]

- 11. ClinPGx [clinpgx.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Pharmacokinetics of oral valganciclovir solution and intravenous ganciclovir in pediatric renal and liver transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic Drug Monitoring of Ganciclovir: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. actascientific.com [actascientific.com]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

The Genesis of a Potent Antiviral: A Technical Guide to the Discovery and Synthesis of Ganciclovir and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, mechanism of action, and synthesis of the pivotal antiviral agent, Ganciclovir, and its clinically significant analogue, Valganciclovir. Designed for professionals in the field of drug development and virology, this document consolidates key quantitative data, detailed experimental methodologies, and visual representations of critical pathways and workflows to serve as a comprehensive resource.

Discovery and Development: A Landmark in Antiviral Therapy

Ganciclovir, chemically known as 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, emerged in the late 1970s as a synthetic nucleoside analogue of 2'-deoxyguanosine.[1] Its development was spurred by the success of Acyclovir and the pressing need for a more potent therapeutic against Cytomegalovirus (CMV), a significant cause of morbidity and mortality in immunocompromised individuals.[1] The pioneering work was conducted by scientists at Syntex Research, who patented the compound in 1980, with subsequent medical approval granted in 1988.[2][3]

The development of Ganciclovir was marked by a unique period of "compassionate use," where the drug was provided to patients with life-threatening CMV infections, such as retinitis in AIDS patients, even before its formal approval, due to its clear efficacy.[4] This underscored the urgent medical need and the compound's significant therapeutic potential.

A major limitation of Ganciclovir is its poor oral bioavailability. This led to the development of Valganciclovir, an L-valyl ester prodrug of Ganciclovir.[5] Valganciclovir is efficiently absorbed and rapidly hydrolyzed to Ganciclovir by intestinal and hepatic esterases, resulting in significantly higher systemic exposure to the active drug.[5]

Quantitative Data: A Comparative Overview

The following tables summarize the key quantitative parameters of Ganciclovir and its prodrug, Valganciclovir, providing a basis for comparison of their antiviral activity, pharmacokinetic profiles, and acute toxicity.

Table 1: In Vitro Antiviral Activity of Ganciclovir (IC50 Values)

| Virus Strain | Cell Line | IC50 (µM) | Reference |

| Feline Herpesvirus Type-1 | Cell-free assay | 5.2 | [6] |

| Herpes Simplex Virus 1 (HSV-1) | HEL cells | 0.0064 | [6] |

| Acyclovir-susceptible HSV-1 | Vero cells | 0.40 - 1.59 | [7] |

| Acyclovir-resistant HSV-1 | Vero cells | 93.00 | [7] |

| Human Cytomegalovirus (HCMV) | - | 1.14 - 6.66 | [8] |

Table 2: Comparative Pharmacokinetics of Ganciclovir and Valganciclovir

| Parameter | Ganciclovir (Oral) | Valganciclovir (Oral) | Ganciclovir (Intravenous) | Reference |

| Bioavailability | < 10% | ~60% | 100% | [5] |

| Elimination Half-life | 2.4 - 5 hours | (as Ganciclovir) 3.5 - 4.5 hours | 2.5 - 5 hours | [5][9] |

| AUC0-24h (µg·h/mL) | 28.0 ± 10.9 | 46.3 ± 15.2 | - | [10] |

Table 3: Acute Toxicity of Ganciclovir

| Animal Model | Route of Administration | LD50 | Reference |

| Mouse | Oral | > 2000 mg/kg | |

| Mouse | Intraperitoneal | 400 mg/kg (single dose) |

Mechanism of Action: A Targeted Inhibition of Viral Replication

Ganciclovir exerts its antiviral effect through a targeted inhibition of viral DNA synthesis. The process is initiated by the phosphorylation of Ganciclovir to its monophosphate form, a reaction preferentially catalyzed by a viral-encoded protein kinase, such as the UL97 protein kinase in CMV-infected cells. Subsequently, cellular kinases further phosphorylate Ganciclovir monophosphate to the diphosphate and then the active triphosphate form.

Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, the structure of Ganciclovir, lacking a true 3'-hydroxyl group, terminates DNA chain elongation.[5] The accumulation of Ganciclovir triphosphate is significantly higher in virus-infected cells compared to uninfected cells, contributing to its selective antiviral activity.

Caption: Ganciclovir's mechanism of action.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis of Ganciclovir and Valganciclovir, as well as a protocol for assessing antiviral activity.

Synthesis of Ganciclovir: A Regioselective One-Pot Process

This method offers a commercially viable and eco-friendly approach to Ganciclovir synthesis.

Materials:

-

Guanine

-

Acetic anhydride

-

Iodine

-

2-Acetoxymethoxy-1,3-diacetoxypropane (AMDP)

-

Acidic Amberlite IR-120 resin

-

Ethanol

-

40% Methylamine solution

-

Glacial acetic acid

-

Acetone

-

Water

Procedure:

-

Diacetylation of Guanine: Guanine is treated with acetic anhydride in the presence of a catalytic amount of iodine (5%) to form the diacetyl guanine intermediate.

-

N-Alkylation: The diacetyl guanine intermediate undergoes in situ N-alkylation with AMDP in the presence of acidic Amberlite IR-120 as a catalyst in ethanol at 80°C for 2 hours.

-

Deacetylation: After filtration to remove the catalyst, the reaction mixture is concentrated. The resulting triacetyl Ganciclovir intermediate is deacetylated by stirring with 40% methylamine solution at 50°C for 1.5 hours.

-

Purification: Water is added, and the solution is neutralized with glacial acetic acid and heated at 90°C for 1 hour. Upon cooling, the product is filtered and washed with a chilled acetone:water mixture to yield regioselective Ganciclovir.

Synthesis of Valganciclovir Hydrochloride from Ganciclovir

This procedure outlines the conversion of Ganciclovir to its L-valyl ester prodrug, Valganciclovir.

Materials:

-

Ganciclovir

-

N-Benzyloxycarbonyl-L-valine (Cbz-L-valine)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Hydroxybenzotriazole

-

Triethylamine

-

Dimethyl sulfoxide (DMSO)

-

Methanol

-

N,N-Diisopropylethylamine

-

Acetic acid

-

Hexane

-

10% Palladium on carbon (Pd/C)

-

Aqueous hydrochloric acid

-

Isopropanol

-

Water

Procedure:

-

Esterification: Ganciclovir is reacted with Cbz-L-valine in DMSO using DCC as a coupling agent and 4-hydroxybenzotriazole and triethylamine as catalysts. This reaction typically yields a mixture of mono- and bis-valine esters of Ganciclovir.

-

Partial Hydrolysis (if necessary): To obtain the desired monoester, the bis-valine ester can be partially hydrolyzed using N,N-diisopropylethylamine in methanol.

-

Deprotection: The N-benzyloxycarbonyl protecting group is removed from the monoester by hydrogenation using 10% Pd/C as a catalyst in the presence of hydrochloric acid in methanol.

-

Purification: After filtration of the catalyst, the solvent is removed, and the residue is recrystallized from a water:isopropanol mixture to yield Valganciclovir hydrochloride.

Ganciclovir Antiviral Susceptibility Assay (Flow Cytometry)

This assay provides a rapid and quantitative method for determining the susceptibility of clinical CMV isolates to Ganciclovir.[8]

Materials:

-

Human embryonic lung (HEL) fibroblasts or other suitable cell line

-

Clinical isolate of Human Cytomegalovirus (HCMV)

-

Ganciclovir stock solution

-

Cell culture medium

-

Monoclonal antibody against CMV immediate-early antigen (IEA)

-

Fluorescein isothiocyanate (FITC)-conjugated secondary antibody

-

Propidium iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Infection: Confluent monolayers of HEL fibroblasts are infected with the HCMV clinical isolate at a low multiplicity of infection (MOI).

-

Drug Treatment: Immediately after infection, the medium is replaced with fresh medium containing serial dilutions of Ganciclovir (ranging from 0 to 96 µM).[8]

-

Incubation: The infected and treated cells are incubated for 96 hours.[8]

-

Immunostaining: Cells are harvested, fixed, and permeabilized. The cells are then incubated with a primary antibody specific for the CMV IEA, followed by incubation with a FITC-conjugated secondary antibody.

-

Flow Cytometry Analysis: The percentage of IEA-positive cells is determined using a flow cytometer. PI can be used to exclude non-viable cells from the analysis.

-

IC50 Determination: The concentration of Ganciclovir that inhibits the percentage of IEA-positive cells by 50% (IC50) is calculated from the dose-response curve.[8]

Experimental and Developmental Workflow

The development of an antiviral drug like Ganciclovir follows a structured workflow from initial discovery to preclinical and clinical evaluation.

Caption: A generalized workflow for antiviral drug development.

This guide provides a foundational understanding of the discovery and synthesis of Ganciclovir and its analogues. For further detailed information, researchers are encouraged to consult the cited literature.

References

- 1. William H. Prusoff (1920–2011): Father of Antiviral Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganciclovir - Wikipedia [en.wikipedia.org]

- 3. Clinical trials of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Compassionate use: a story of ethics and science in the development of a new drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Valganciclovir - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. go.drugbank.com [go.drugbank.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Oral ganciclovir as maintenance treatment for cytomegalovirus retinitis in patients with AIDS. Syntex Cooperative Oral Ganciclovir Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Bioavailability of Oral Valganciclovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral valganciclovir, a critical antiviral agent. Valganciclovir, the L-valyl ester prodrug of ganciclovir, represents a significant advancement in the management of cytomegalovirus (CMV) infections, primarily due to its enhanced oral bioavailability compared to its parent compound. This document synthesizes key data on its absorption, distribution, metabolism, and excretion (ADME), presents quantitative pharmacokinetic parameters in structured tables for comparative analysis, details common experimental methodologies, and visualizes its metabolic pathway.

Mechanism of Action and Metabolic Conversion

Valganciclovir is a prodrug that is efficiently absorbed from the gastrointestinal tract and rapidly converted to the active antiviral agent, ganciclovir. This conversion is catalyzed by esterase enzymes present in the intestinal wall and the liver.[1][2][3][4] Ganciclovir, a synthetic nucleoside analogue of 2'-deoxyguanosine, exerts its antiviral activity by inhibiting viral DNA synthesis.[1][2]

In CMV-infected cells, ganciclovir undergoes a three-step phosphorylation process to become the active ganciclovir triphosphate. The initial phosphorylation to ganciclovir monophosphate is selectively catalyzed by a viral-encoded protein kinase, pUL97, in CMV-infected cells.[1][3] Subsequently, cellular kinases catalyze the formation of ganciclovir diphosphate and then ganciclovir triphosphate.[1][2][3] Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) incorporation into viral DNA and can also be incorporated into the viral DNA chain, leading to the termination of DNA elongation.[1][3]

References

Ganciclovir Resistance in Cytomegalovirus: A Technical Guide to UL97 and UL54 Mutations

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Human Cytomegalovirus (CMV) infection is a significant cause of morbidity and mortality in immunocompromised individuals. Ganciclovir (GCV), a cornerstone of anti-CMV therapy, is a nucleoside analogue that effectively inhibits viral DNA replication. However, the emergence of drug resistance, primarily through mutations in the viral UL97 phosphotransferase and UL54 DNA polymerase genes, poses a critical clinical challenge. This guide provides an in-depth examination of the molecular mechanisms underlying ganciclovir resistance, a summary of key resistance-conferring mutations, detailed protocols for genotypic and phenotypic resistance testing, and visual workflows to elucidate these complex processes.

Introduction to Ganciclovir and its Mechanism of Action

Ganciclovir is a synthetic analogue of 2'-deoxyguanosine. Its antiviral activity is dependent on its conversion to ganciclovir triphosphate, which then competitively inhibits the viral DNA polymerase.[1][2][3] This activation process is a multi-step phosphorylation cascade initiated by a viral-encoded enzyme, making it highly specific to CMV-infected cells.

The key steps are:

-

Monophosphorylation: Ganciclovir is first phosphorylated to ganciclovir monophosphate by the CMV UL97 gene product, a phosphotransferase.[3] This is the rate-limiting step and a critical determinant of ganciclovir's selective toxicity for infected cells.

-

Di- and Triphosphorylation: Cellular kinases subsequently convert the monophosphate form into ganciclovir diphosphate and finally into the active ganciclovir triphosphate.[1][2]

-

Inhibition of DNA Polymerase: Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, encoded by the UL54 gene. Its incorporation into the growing viral DNA chain leads to premature chain termination, thereby halting viral replication.[3]

Mechanisms of Ganciclovir Resistance

Resistance to ganciclovir primarily arises from mutations that disrupt the drug's activation or its interaction with the viral target. Over 90% of GCV-resistant clinical isolates involve mutations in the UL97 gene.[4] High-level resistance is often associated with the acquisition of additional mutations in the UL54 gene.[3][5]

UL97 Gene Mutations

Mutations in the UL97 gene are the most common cause of ganciclovir resistance. These mutations typically occur in conserved regions of the phosphotransferase, specifically around codons 460, 520, and 590-607.[6][7] The resulting amino acid substitutions impair the kinase's ability to efficiently phosphorylate ganciclovir, thus preventing its activation.[6] This leads to low to moderate levels of resistance, generally characterized by a 5- to 15-fold increase in the 50% inhibitory concentration (IC50).[8][9]

UL54 Gene Mutations

Mutations in the UL54 gene, which encodes the viral DNA polymerase, are less common but confer higher levels of ganciclovir resistance.[5][10] These mutations typically arise in patients already harboring UL97 mutations after prolonged ganciclovir therapy.[5] UL54 mutations reduce the affinity of the DNA polymerase for ganciclovir triphosphate, allowing the natural substrate (dGTP) to be preferentially incorporated. The presence of mutations in both UL97 and UL54 can lead to high-level resistance, with IC50 values increasing by more than 30-fold.[3][5] Furthermore, UL54 mutations can confer cross-resistance to other antiviral agents that target the DNA polymerase, such as cidofovir and foscarnet.[1]

Quantitative Data on Ganciclovir Resistance Mutations

The following tables summarize canonical and other significant mutations in the UL97 and UL54 genes and their associated fold-increase in ganciclovir IC50 values.

Table 1: Common Ganciclovir Resistance Mutations in the CMV UL97 Gene

| Codon Change | Amino Acid Substitution | Ganciclovir IC50 Fold Increase | Resistance Level |

| M460V/I | Methionine → Valine/Isoleucine | 5 - 12 | Moderate |

| H520Q | Histidine → Glutamine | 7 - 10 | Moderate |

| A594V | Alanine → Valine | 6 - 15 | Moderate |

| L595S/F | Leucine → Serine/Phenylalanine | 7 - 15 | Moderate |

| C603W | Cysteine → Tryptophan | 6 - 11 | Moderate |

| C592G | Cysteine → Glycine | 2 - 4 | Low |

| del 595-603 | Deletion | >10 | Moderate-High |

Data compiled from multiple sources indicating typical resistance levels. Fold increase can vary based on the assay method and viral strain.[8][11][12]

Table 2: Ganciclovir Resistance Mutations in the CMV UL54 Gene

| Codon Change | Amino Acid Substitution | Ganciclovir IC50 Fold Increase | Notes |

| P522S | Proline → Serine | 5 - 10 | Often found with UL97 mutations |

| A987G | Alanine → Glycine | 4 - 8 | Confers GCV resistance |

| N408D | Asparagine → Aspartic Acid | 3 - 7 | Confers GCV and Cidofovir resistance |

| F412V | Phenylalanine → Valine | 3 - 6 | Confers GCV and Cidofovir resistance |

| D301N | Aspartic Acid → Asparagine | 4 - 9 | Confers GCV and Cidofovir resistance |

| L501I | Leucine → Isoleucine | 3 - 5 | Confers GCV and Cidofovir resistance |

UL54 mutations often confer resistance to multiple antivirals. The fold increase for GCV is typically additive when a UL97 mutation is also present.[3][13]

Visualizing Resistance Mechanisms and Workflows

Ganciclovir Mechanism of Action and Resistance Pathway

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frequency of UL97 phosphotransferase mutations related to ganciclovir resistance in clinical cytomegalovirus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. High-level resistance of cytomegalovirus to ganciclovir is associated with alterations in both the UL97 and DNA polymerase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral Resistance Genotyping - Guide to Services - CNPHI [cnphi.canada.ca]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Rapid Detection of Human Cytomegalovirus UL97 and UL54 Mutations Directly from Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CMV Resistance testing (UL54 and UL97) [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. eurofins-viracor.com [eurofins-viracor.com]

Structural activity relationship of Ganciclovir derivatives

An In-depth Technical Guide: The Structural Activity Relationship of Ganciclovir Derivatives

Introduction

Ganciclovir (GCV), a synthetic nucleoside analogue of 2'-deoxyguanosine, is a cornerstone in the treatment of infections caused by herpesviruses, particularly human cytomegalovirus (HCMV).[1][2] It is widely used for treating sight-threatening CMV retinitis in immunocompromised individuals and for CMV prophylaxis in transplant recipients.[3][4] Despite its clinical efficacy, ganciclovir suffers from significant limitations, including poor oral bioavailability (~5-9%) and potential for systemic toxicity, such as neutropenia.[1][3][4][5] These drawbacks have spurred extensive research into the development of ganciclovir derivatives with improved pharmacokinetic profiles, enhanced antiviral activity, and reduced toxicity.

This technical guide provides a comprehensive overview of the structural activity relationships (SAR) of ganciclovir derivatives. It details how modifications to the core ganciclovir scaffold—including the acyclic side chain and the purine base—influence its biological activity and physicochemical properties. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral drug discovery.

Mechanism of Action: The Prerequisite for Activity

The antiviral action of ganciclovir is dependent on its intracellular conversion to the active triphosphate form.[6][7] This bioactivation is a multi-step process that represents the first critical point in its mechanism and a key consideration for SAR studies.

-

Initial Monophosphorylation : In HCMV-infected cells, ganciclovir is first phosphorylated to ganciclovir-monophosphate. This crucial step is preferentially catalyzed by the virus-encoded protein kinase UL97.[2][6] This selective activation in infected cells is a primary reason for ganciclovir's therapeutic window.[8]

-

Di- and Tri-phosphorylation : Cellular kinases, such as guanylate kinase and others, subsequently convert the monophosphate form into ganciclovir-diphosphate and finally to the active ganciclovir-triphosphate (GCV-TP).[1][8]

-

Inhibition of Viral DNA Polymerase : GCV-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate deoxyguanosine triphosphate (dGTP).[7][9] Its incorporation into the growing viral DNA chain leads to premature chain termination, effectively halting viral replication.[2][6]

Any structural modification to the ganciclovir molecule must permit this essential phosphorylation cascade to retain antiviral activity.

Core Structural Activity Relationships

SAR studies on ganciclovir have primarily focused on two strategic areas: creating prodrugs to enhance bioavailability and modifying the core structure to improve potency and selectivity.

Prodrug Approach: Enhancing Oral Bioavailability

The most significant challenge with ganciclovir is its very low oral bioavailability.[3] The most successful strategy to overcome this has been the development of ester prodrugs, which are converted to the parent ganciclovir in the body.

Valganciclovir : The L-valyl ester of ganciclovir, known as valganciclovir, is the most successful prodrug. This modification utilizes intestinal and hepatic esterases to hydrolyze the ester and release ganciclovir into the bloodstream. This approach dramatically improves oral bioavailability to approximately 60%.[10] Valganciclovir's absorption is mediated by the PEPT1 peptide transporter in the intestine.[10]

| Compound | Dose Regimen | Mean AUC (µg·h/mL) | Absolute Bioavailability | Reference |

| Oral Ganciclovir | 1000 mg TID | 15.4 - 20.15 | ~5-9% | [5][10] |

| Intravenous Ganciclovir | 5 mg/kg | 22.1 - 47.61 | 100% | [5][10] |

| Valganciclovir (Oral) | 900 mg QD | 42.69 | ~60% | [10] |

TID: Three times a day; QD: Once a day; AUC: Area under the curve.

Lipophilic Ester Prodrugs : Another strategy involves creating long-chain acyl ester derivatives to improve lipophilicity, which could enhance permeation across biological membranes.[3][11] Studies have shown the successful synthesis of C5, C10, and C13 mono- and di-acyl esters of ganciclovir.[3][11] While these compounds demonstrated increased lipophilicity, their development is aimed more at localized delivery (e.g., ocular) rather than oral bioavailability, as the ester bond is designed to be slowly cleaved by local esterases.[11]

| Compound | Modification | Retention Factor (Rf) | Melting Point (°C) | Reference |

| Ganciclovir | Parent Drug | - | >250 | [11] |

| C5-mono-GCV | C5 Mono-acyl Ester | 0.707 | 152-155 | [11] |

| C5-di-GCV | C5 Di-acyl Ester | 0.323 | 118-120 | [11] |

| C10-mono-GCV | C10 Mono-acyl Ester | 0.615 | 148-150 | [11] |

| C10-di-GCV | C10 Di-acyl Ester | 0.232 | 110-112 | [11] |

| C13-mono-GCV | C13 Mono-acyl Ester | 0.538 | 142-144 | [11] |

| C13-di-GCV | C13 Di-acyl Ester | 0.108 | 104-106 | [11] |

Data from synthesis and characterization studies of long-chain lipid prodrugs.[11]

Modifications of the Purine Base

Altering the guanine base of ganciclovir can modulate its interaction with viral kinases and polymerases. One notable area of research has been the development of fluorescent tricyclic analogues. These compounds, derived from the 3,9-dihydro-9-oxo-5H-imidazo[1,2-a]purine system, offer the dual potential of antiviral activity and use as diagnostic imaging agents.[12]

The antiviral activity of these tricyclic analogues is highly dependent on the nature and position of substituents.[13] For instance, substitution at the 6-position with a phenyl group generally potentiates antiviral activity.[12]

| Compound | Modification | Virus | IC50 (µg/mL) | Reference |

| Ganciclovir (GCV) | Parent Drug | HSV-1 | 0.03 - 0.2 | |

| HSV-2 | 0.3 - 0.9 | |||

| VZV | 0.5 - 1.5 | |||

| HCMV | 0.2 - 1.0 | |||

| 6-phenyl-TGCV | 6-phenyl tricyclic | HSV-1 | 0.04 | |

| HSV-2 | 0.3 | |||

| VZV | 1.0 | |||

| HCMV | 10 | |||

| 6-(4-MeOPh)-TGCV | 6-(4-methoxyphenyl) tricyclic | HSV-1 | 0.05 | [13] |

| HSV-2 | 0.2 | [13] | ||

| 7-Me-6-Ph-TGCV | 7-methyl-6-phenyl tricyclic | HSV-1 | 0.03 | [13] |

| HSV-2 | 0.2 | [13] |

IC50: 50% inhibitory concentration; TGCV: Tricyclic Ganciclovir; HSV: Herpes Simplex Virus; VZV: Varicella-Zoster Virus; HCMV: Human Cytomegalovirus.

Bioisosteric Replacements

Bioisosteric replacement, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a common strategy in drug design. In ganciclovir derivatives, replacing the etheral oxygen in the acyclic side chain with selenium has been explored.[9]

Seleno-ganciclovir (4d) and its 2,6-diaminopurine prodrugs (which are likely converted to the guanine derivative in vivo) have shown significant anti-HCMV activity.[9] This suggests that the selenium atom is well-tolerated by the viral and cellular kinases involved in the activation pathway.

| Compound | Modification | Virus | EC50 (µM) | Reference |

| Ganciclovir | Parent Drug | HCMV | 2.15 - 3.55 | [4][9] |

| Seleno-ganciclovir (4d) | Oxygen replaced by Selenium | HCMV | 4.34 | [9] |

| Prodrug of Seleno-GCV (4e) | 2,6-diaminopurine analog | HCMV | 3.25 | [9] |

EC50: 50% effective concentration.

Experimental Protocols

Protocol 1: Synthesis of Long-Chain Acyl Ester Ganciclovir Prodrugs

This protocol provides a general method for the one-step esterification of ganciclovir, as described in the literature.[3][11]

Materials:

-

Ganciclovir

-

Anhydrous N,N-dimethylformamide (DMF)

-

Appropriate acid chloride (e.g., pentanoyl chloride, decanoyl chloride)

-

Anhydrous pyridine

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Dissolve ganciclovir in anhydrous DMF.

-

Add anhydrous pyridine to the solution to act as a base.

-

Slowly add the desired acid chloride (e.g., 2.2 equivalents for di-ester synthesis) to the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen).

-

Stir the reaction mixture for 24-48 hours at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Purify the crude product using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in chloroform).

-

Combine the fractions containing the purified product and evaporate the solvent.

-

Characterize the final product using NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.[11]

Protocol 2: Antiviral Activity Assessment (HCMV Plaque Reduction Assay)

The plaque reduction assay (PRA) is the gold standard for determining the in vitro susceptibility of CMV to antiviral agents.[14][15]

Materials:

-

Confluent monolayers of human foreskin fibroblasts (HFF) or MRC-5 cells in 24-well plates.[14][16]

-

CMV viral stock (e.g., AD169 or Towne strain).

-

Cell culture medium (e.g., MEM with 5% fetal bovine serum).[14]

-

Serial dilutions of the test compounds (ganciclovir derivatives) and parent ganciclovir.

-

Overlay medium (e.g., 0.4-0.5% agarose or methylcellulose in culture medium).[14][17]

-

10% buffered formalin for fixing.

-

0.8% crystal violet solution for staining.[14]

Procedure:

-

Infection: Inoculate confluent cell monolayers with a standardized amount of CMV (e.g., 40-80 plaque-forming units per well).[14]

-

Adsorption: Allow the virus to adsorb for 90 minutes at 37°C.[14]

-

Treatment: After adsorption, carefully aspirate the inoculum. Overlay the monolayers with 1.5 mL of overlay medium containing various concentrations of the test compounds. Include a "no drug" virus control.[14]

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until well-defined plaques are visible in the control wells.[14][18]

-

Fixing and Staining: Aspirate the overlay medium. Fix the cell monolayers with 10% formalin. After fixing, stain the cells with crystal violet solution.[14]

-

Plaque Counting: Aspirate the stain and wash the wells. Allow the plates to dry. Count the number of plaques in each well using a microscope at low power.[14]

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The IC50 value is determined as the drug concentration that inhibits plaque formation by 50%.

Summary and Future Directions

The structural activity relationship of ganciclovir is well-defined around several key principles. The core structure must be a substrate for viral and cellular kinases. Modifications to the acyclic side chain, primarily through esterification, have successfully addressed the challenge of poor oral bioavailability, with valganciclovir being the clinical standard. Alterations to the purine base and bioisosteric replacements have yielded compounds with comparable, and in some cases unique, properties, such as fluorescence, but have not yet led to clinically superior drugs.

Future research will likely focus on developing derivatives that can overcome emerging ganciclovir resistance, which often arises from mutations in the viral UL97 kinase or the DNA polymerase.[2] Strategies may include designing compounds that are less dependent on UL97 for activation or that interact differently with the viral polymerase. Furthermore, targeted delivery systems and novel prodrug strategies that enhance tissue penetration while minimizing systemic exposure remain promising avenues for creating safer and more effective ganciclovir-based antiviral therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mechanism of ganciclovir-induced chain termination revealed by resistant viral polymerase mutants with reduced exonuclease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of ganciclovir long chain lipid prodrugs - MedCrave online [medcraveonline.com]

- 4. Evaluation of ganciclovir for cytomegalovirus disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ganciclovir absolute bioavailability and steady-state pharmacokinetics after oral administration of two 3000-mg/d dosing regimens in human immunodeficiency virus- and cytomegalovirus-seropositive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tricyclic analogues of acyclovir and ganciclovir. Influence of substituents in the heterocyclic moiety on the antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescent tricyclic analogues of acyclovir and ganciclovir. A structure-antiviral activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aefa.es [aefa.es]

- 16. Synergistic effects by combination of ganciclovir and tricin on human cytomegalovirus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Studies on Ganciclovir for Herpes Simplex Virus Infections

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ganciclovir, a synthetic nucleoside analogue of 2'-deoxyguanosine, represents a significant milestone in antiviral therapy. Initial research efforts focused on its potent inhibitory activity against viruses in the Herpesviridae family, including Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2). This document provides a comprehensive technical overview of the foundational in vitro, in vivo, and clinical studies that established the efficacy and mechanism of action of Ganciclovir for HSV infections. It details the selective phosphorylation by viral thymidine kinase, the subsequent inhibition of viral DNA polymerase, and the comparative efficacy data that paved the way for its clinical use, particularly in the treatment of herpetic keratitis.

Mechanism of Action

Ganciclovir is a prodrug that requires intracellular phosphorylation to become active. Its selectivity for HSV-infected cells is a cornerstone of its therapeutic profile.

-

Selective Monophosphorylation : Inside an HSV-infected cell, the viral-encoded enzyme thymidine kinase (TK) preferentially catalyzes the initial phosphorylation of Ganciclovir to Ganciclovir monophosphate. This step is critical as HSV-TK is significantly more efficient at phosphorylating Ganciclovir than host cellular kinases.

-

Conversion to Triphosphate : Cellular kinases subsequently convert the monophosphate form into Ganciclovir diphosphate and finally to the active Ganciclovir triphosphate.

-

Inhibition of Viral DNA Polymerase : Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase by mimicking the natural substrate, deoxyguanosine triphosphate (dGTP).

-

DNA Chain Termination : Its incorporation into the nascent viral DNA strand leads to the cessation of DNA elongation, effectively halting viral replication.

Caption: Mechanism of Action of Ganciclovir in HSV-Infected Cells.

Initial In Vitro Studies

The foundational evidence for Ganciclovir's anti-HSV activity was established through in vitro assays, which quantified its potency and selectivity.

Experimental Protocols

-

Plaque Reduction Assay : This is the standard method for determining antiviral efficacy.

-

Confluent monolayers of susceptible host cells (e.g., Vero cells) are prepared in culture plates.

-

Cells are infected with a standardized amount of HSV, sufficient to produce a countable number of plaques.

-

After an adsorption period, the viral inoculum is removed and replaced with a semi-solid overlay medium containing serial dilutions of Ganciclovir.

-

Plates are incubated for 2-4 days to allow for plaque formation.

-

Cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

-

The 50% inhibitory concentration (IC50), the drug concentration that reduces the number of plaques by 50% compared to untreated controls, is calculated.

-

-

Cytotoxicity Assay (MTT Assay) : This assay measures the potential toxicity of the drug to host cells.

-

Host cells are seeded in 96-well plates and allowed to adhere.

-

The cells are exposed to serial dilutions of Ganciclovir for a period equivalent to the antiviral assay.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

The formazan is solubilized, and the absorbance is read using a spectrophotometer.

-

The 50% cytotoxic concentration (CC50), the drug concentration that reduces cell viability by 50%, is determined.

-

Data Presentation

The selectivity of an antiviral agent is often expressed as the Selectivity Index (SI), calculated as CC50 / IC50. A higher SI indicates greater selectivity for viral targets over host cells.

| Compound | Virus Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Ganciclovir | Acyclovir-Susceptible HSV-1 (Range) | 0.40 - 1.59 | 92.91 | 58 - 232 | |

| Ganciclovir | Acyclovir-Resistant HSV-1 | 93.00 | 92.91 | ~1 | |

| Elaidic acid GCV (E-GCV) | HSV-1 (KOS strain) | 0.00007 (0.07 nM) | Not Reported | Not Reported |

Preclinical In Vivo Studies

Animal models were crucial for evaluating the therapeutic potential of Ganciclovir before human trials. The rabbit model of herpetic keratitis was particularly important.

Experimental Protocols

-

Rabbit Model of Herpetic Keratitis :

-

New Zealand white rabbits are anesthetized.

-

The corneal epithelium is gently scarified.

-

A suspension of a known HSV-1 strain is applied to the cornea.

-

Infection is allowed to establish, typically for 24-48 hours, leading to the development of dendritic ulcers.

-

Treatment is initiated with topical formulations of Ganciclovir (e.g., 0.05% - 0.2% gel), a placebo vehicle, or a comparator drug like Acyclovir ointment.

-

Treatment is administered multiple times daily for a set period (e.g., 7-14 days).

-

Corneas are examined daily by a masked observer, and scores are assigned for metrics such as ulcer area, corneal clouding, and vascularization. Viral shedding is monitored via tear film cultures.

-

Caption: Workflow for Preclinical Rabbit Herpetic Keratitis Model.

Data Presentation

| Model | Treatment Groups | Key Findings | Reference |

| Rabbit Herpetic Keratitis | Ganciclovir gels (0.0125%, 0.05%, 0.2%), Acyclovir 3% ointment, Placebo | All Ganciclovir concentrations showed significant efficacy over placebo in reducing ulcer area, clouding, and vascularization. GCV 0.05% gel was not significantly different from Acyclovir ointment. | |

| Intracerebral HSV-2 (Mice) | Elaidic acid GCV (E-GCV), Ganciclovir (GCV), Placebo | E-GCV was markedly more efficacious than GCV at equimolar doses, significantly reducing mortality and delaying time to death. |

Foundational Clinical Studies

Early clinical trials focused on topical Ganciclovir for acute herpetic keratitis, often comparing its safety and efficacy to the existing standard of care, Acyclovir.

Experimental Protocols

-

Multicenter, Prospective, Randomized Trials :

-

Patients with a clinical diagnosis of herpes simplex dendritic keratitis were enrolled.

-

Exclusion criteria included known allergies, recent antiviral therapy, and severe ocular surface disease.

-

Patients were randomly assigned to receive either topical Ganciclovir 0.15% gel or Acyclovir 3% ointment.

-

The assigned medication was administered five times daily.

-

Follow-up examinations were conducted at specified intervals (e.g., days 2, 7, 10, 14) to assess the healing of the corneal ulceration.

-

The primary endpoint was the rate of healing. Adverse effects were recorded as secondary endpoints.

-

Data Presentation

| Study Design | Treatment Groups | Key Efficacy Outcomes | Adverse Effects | Reference |

| Multicenter, Randomized Trial | Topical Ganciclovir 0.15% gel vs. Acyclovir 3% ointment | No statistically significant difference in the rate of healing between the two groups. Both were equally effective. | No significant side effects or adverse effects were reported for either treatment. | |

| Two Separate Clinical Trials | Topical Ganciclovir 0.15% gel vs. Acyclovir 3% ointment | Trial 1: Healing within 7 days was 85% (GCV) vs. 32% (ACV). Trial 2: Healing within 7 days was 83% (GCV) vs. 72% (ACV). No statistically significant difference overall. | Ganciclovir gel was generally better tolerated. | |

| Multicenter, Randomized, Controlled Trial | Oral Ganciclovir vs. Oral Acyclovir vs. Placebo (for recurrent HSK) | Cure Time: GCV (8.6 weeks) was significantly shorter than ACV (11.9 weeks) and Placebo (12.1 weeks). Recurrence Rate: GCV (17.2%) was significantly lower than Placebo (47.3%) and similar to ACV (26.7%). | Not detailed. |

Logical Progression of Ganciclovir Development

The development of Ganciclovir for HSV followed a logical and rigorous scientific pathway, progressing from fundamental laboratory discoveries to clinical validation. This progression ensures that only compounds with a favorable efficacy and safety profile advance to human use.

Caption: Logical Development Pathway for Ganciclovir.

Conclusion

The initial studies on Ganciclovir firmly established its role as a potent and selective antiviral agent against Herpes Simplex Virus. Foundational in vitro work elucidated its unique mechanism of action, which relies on activation by the viral thymidine kinase, leading to high selectivity and a favorable safety profile. Subsequent preclinical and pivotal clinical trials, particularly in the context of herpetic keratitis, demonstrated that topical Ganciclovir was at least as effective as the existing standard of care, Acyclovir, and was often better tolerated. These early investigations provided the robust scientific evidence necessary for its approval and adoption into clinical practice, offering a critical therapeutic option for a common and potentially blinding ocular infection.

Methodological & Application

Ganciclovir dosage calculation for in vitro cell culture experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganciclovir (GCV) is a synthetic nucleoside analogue of 2'-deoxyguanosine with potent antiviral activity against herpesviruses, particularly human cytomegalovirus (HCMV).[1][2][3][4] Its utility extends to molecular biology as a negative selection agent in cells genetically engineered to express herpes simplex virus thymidine kinase (HSV-TK). This document provides detailed application notes and protocols for the use of Ganciclovir in in vitro cell culture experiments, including dosage calculations, experimental design, and data interpretation.

Mechanism of Action

Ganciclovir is a prodrug that requires phosphorylation to become pharmacologically active.[2][3][5] In virus-infected cells, the initial phosphorylation to Ganciclovir monophosphate is efficiently catalyzed by a virus-encoded protein kinase (UL97 in HCMV and thymidine kinase in HSV).[3][4] Subsequently, cellular kinases further phosphorylate the monophosphate form to diphosphate and the active triphosphate (GCV-TP).[2][4]

GCV-TP acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate deoxyguanosine triphosphate (dGTP).[3] Incorporation of GCV-TP into the growing viral DNA chain leads to premature chain termination, thereby halting viral replication.[3] The selectivity of Ganciclovir is attributed to its preferential phosphorylation in virus-infected cells and its higher affinity for viral DNA polymerase over cellular DNA polymerases.[2][4] In cells expressing HSV-TK, the same mechanism leads to the accumulation of toxic GCV-TP, resulting in cell death, which is the basis for its use as a negative selection agent.

Key Applications in Cell Culture

-

Antiviral Activity Assays: Determining the efficacy of Ganciclovir against various herpesviruses, such as HCMV and HSV.

-

Cytotoxicity Assays: Evaluating the cytotoxic effects of Ganciclovir on different cell lines, both infected and uninfected.

-

Gene Therapy and Selection: Used in the HSV-TK/GCV system to selectively eliminate cells expressing the HSV-TK gene. This is a powerful tool in gene targeting and stem cell differentiation protocols.

-

Apoptosis Studies: Investigating the mechanisms of Ganciclovir-induced cell death.[6]

Data Presentation

Ganciclovir Efficacy and Cytotoxicity in Various Cell Lines

The effective concentration of Ganciclovir can vary significantly depending on the cell line, the virus strain, and the experimental endpoint. The following table summarizes reported IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values.

| Cell Line | Virus/Condition | Assay Type | IC50 / EC50 | Reference |

| Human Foreskin Fibroblast (HFF) | HCMV (AD169) | Plaque Reduction | ~0.9 mg/L | [7] |

| Human Embryonic Lung (HEL) | HSV-2 G | Antiviral Assay | 0.0064 µM | [1] |

| OST TK- cells | HSV-1 TK expressing | Cytotoxicity Assay | 0.0019 µM | [1] |

| E6SM cell lines | HSV-2 | Function Assay | 1.2 nM | [1] |

| Lymphoblastoid cells | Uninfected | Cytotoxicity (14-day exposure) | ~20 mg/L | [7] |

| Human Corneal Endothelial Cells | Uninfected | Cytotoxicity | ≥5 mg/mL (significant reduction in viability) | [8] |

| BV-2 mouse microglial cells | Uninfected | Proliferation Assay | Dose-dependent inhibition | [6] |

Ganciclovir Solubility

| Solvent | Concentration | Notes | Reference |

| DMSO | 50-60 mg/mL (195.9 - 235.08 mM) | May require ultrasonication. | [6][9] |

| Water | 1.67 mg/mL (6.54 mM) | May require ultrasonication. | [9] |

| PBS | 3.33 mg/mL (13.05 mM) | Requires warming and ultrasonication. | [9] |

Experimental Protocols

Protocol 1: Preparation of Ganciclovir Stock Solution

Materials:

-

Ganciclovir powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer and/or sonicator

Procedure:

-

Calculate the required amount of Ganciclovir: Determine the desired stock concentration (e.g., 10 mM or 50 mg/mL). Use the molecular weight of Ganciclovir (255.23 g/mol ) for molar calculations.

-

Dissolution in DMSO (Recommended for high concentrations):

-

Aseptically weigh the calculated amount of Ganciclovir powder and place it in a sterile tube.

-

Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of Ganciclovir).

-

Vortex thoroughly. If necessary, use a sonicator to aid dissolution.[9] Ensure the solution is clear.

-

-

Dissolution in Aqueous Solutions (for lower concentrations):

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of Ganciclovir on a specific cell line.

Materials:

-

Target cell line

-

Complete cell culture medium

-

Ganciclovir stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Ganciclovir Treatment:

-

Prepare serial dilutions of Ganciclovir from the stock solution in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the Ganciclovir dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Ganciclovir concentration) and a no-treatment control.

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the Ganciclovir concentration to determine the IC50 value.

Protocol 3: Viral Plaque Reduction Assay

Objective: To determine the antiviral activity of Ganciclovir by quantifying the reduction in viral plaques.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Complete cell culture medium

-

Ganciclovir stock solution

-

6-well or 24-well cell culture plates

-

Overlay medium (e.g., 0.4% agarose in culture medium)[10]

-

Formalin (10%)

-

Crystal violet solution (0.8% in 50% ethanol)[10]

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Infection:

-

Prepare serial dilutions of the virus stock.

-

Infect the cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well) for 1-2 hours at 37°C.

-

-

Ganciclovir Treatment:

-

Prepare different concentrations of Ganciclovir in the overlay medium.

-

After the virus adsorption period, remove the inoculum and overlay the cells with the Ganciclovir-containing overlay medium. Include a no-drug control.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 7-14 days).[10]

-

Plaque Visualization:

-

Fix the cells with 10% formalin.

-

Stain the fixed cells with crystal violet solution.

-

Gently wash the plates with water and allow them to dry.

-

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each Ganciclovir concentration compared to the no-drug control. Determine the EC50 value.

Mandatory Visualizations

Ganciclovir Activation and Mechanism of Action

Caption: Ganciclovir activation pathway and mechanism of action.

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for determining Ganciclovir cytotoxicity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 4. Ganciclovir - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. selleckchem.com [selleckchem.com]

- 7. A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Dissolving Ganciclovir Powder for Laboratory Use

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine, widely utilized in virology research and drug development.[1] It is a potent inhibitor of herpesviruses, including cytomegalovirus (CMV), herpes simplex virus (HSV), and varicella-zoster virus (VZV).[1][2] In laboratory settings, Ganciclovir is crucial for antiviral assays and is famously paired with the herpes simplex virus thymidine kinase (HSV-tk) gene in "suicide gene" therapy models for cancer research. In this system, cells expressing HSV-tk selectively convert Ganciclovir into a cytotoxic compound, leading to cell death.[3]

The efficacy of Ganciclovir in experimental systems is predicated on its proper dissolution and handling. As a prodrug, it requires intracellular phosphorylation to its active triphosphate form, which then inhibits viral DNA synthesis.[2][4][5] This document provides detailed protocols for the preparation of Ganciclovir solutions for laboratory use, summarizes key quantitative data, and outlines essential safety precautions.

Critical Safety Precautions: Ganciclovir is considered a potential human carcinogen, teratogen, and mutagen.[6][7][8] It may also cause inhibition of spermatogenesis.[6] Therefore, it must be handled with caution as a cytotoxic drug.

-

Personal Protective Equipment (PPE): Always wear a lab coat, disposable gloves, and safety glasses.[7]

-

Handling: Avoid inhalation of the powder and prevent direct contact of the powder or solutions with skin and mucous membranes.[7][8]

-

Alkalinity: Reconstituted Ganciclovir solutions are alkaline, with a pH of approximately 11.[8][9] In case of contact, wash the affected area thoroughly with soap and water, and rinse eyes thoroughly with plain water.[8]

-

Disposal: Dispose of all materials in accordance with institutional guidelines for cytotoxic waste.

Quantitative Data Summary

The following tables summarize the solubility and stability of Ganciclovir and its sodium salt form.

Table 1: Solubility of Ganciclovir and Ganciclovir Sodium

| Compound | Solvent | Concentration | Notes |

|---|---|---|---|